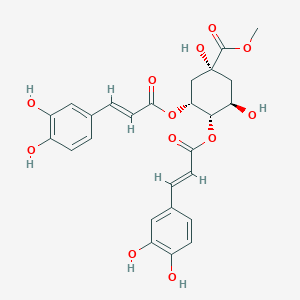

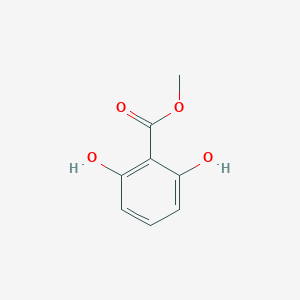

2,6-ジヒドロキシ安息香酸メチル

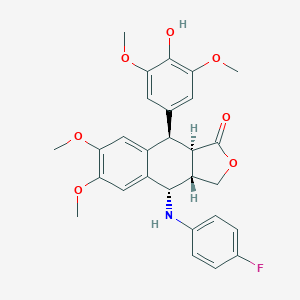

概要

説明

これは安息香酸の誘導体であり、ベンゼン環の2位と6位に2つのヒドロキシル基が存在し、カルボキシル基にメチルエステル基が結合していることを特徴としています .

製法

合成経路と反応条件

2,6-ジヒドロキシ安息香酸メチルは、2,6-ジヒドロキシ安息香酸から合成できます。 一般的な合成経路には、エステル化が含まれ、2,6-ジヒドロキシ安息香酸は硫酸または塩酸などの酸触媒の存在下でメタノールと反応します . この反応は通常、酸からエステルへの完全な変換を確実にするために還流条件下で行われます。

工業生産方法

工業的には、2,6-ジヒドロキシ安息香酸メチルの生産は、同様の原理に従いますが、より大規模に行われます。 このプロセスは、反応器内での連続エステル化、それに続く蒸留や結晶化などの精製工程を含む、純粋な製品を取得します .

科学的研究の応用

Methyl 2,6-dihydroxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用機序

2,6-ジヒドロキシ安息香酸メチルの作用機序は、さまざまな分子標的や経路との相互作用を含みます。 ヒドロキシル基は、生物学的分子と水素結合を形成し、その構造と機能に影響を与えることができます。 さらに、この化合物はレドックス反応を起こし、細胞の酸化ストレスレベルに影響を与える可能性があります .

類似の化合物との比較

類似の化合物

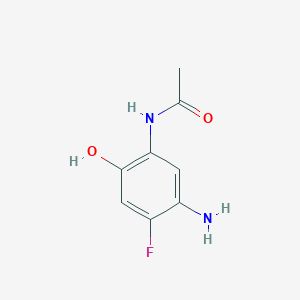

2,5-ジヒドロキシ安息香酸メチル: 構造は似ていますが、2位と5位にヒドロキシル基があります。

3,4-ジヒドロキシ安息香酸メチル: 3位と4位にヒドロキシル基があります。

2,3-ジヒドロキシ安息香酸メチル: 2位と3位にヒドロキシル基があります

独自性

2,6-ジヒドロキシ安息香酸メチルは、ヒドロキシル基の特定の位置によりユニークであり、その化学反応性と生物活性に影響を与えます。 2,6-ジヒドロキシ配置により、他の異性体とは異なる特定の相互作用や反応が可能になります .

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2,6-dihydroxybenzoate can be synthesized from 2,6-dihydroxybenzoic acid. The typical synthetic route involves esterification, where 2,6-dihydroxybenzoic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of methyl 2,6-dihydroxybenzoate follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure product .

化学反応の分析

反応の種類

2,6-ジヒドロキシ安息香酸メチルは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基は酸化されてキノンを生成します。

還元: エステル基はアルコールに還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。

還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が使用されます。

生成される主な生成物

酸化: キノンなどの酸化誘導体。

還元: アルコールなどの還元誘導体。

置換: アルキル化またはアシル化誘導体.

科学研究における用途

2,6-ジヒドロキシ安息香酸メチルは、科学研究において幅広い用途を持っています。

化学: より複雑な分子の合成における構成要素として使用されます。

生物学: 抗菌作用や抗酸化作用などの潜在的な生物活性について調査されています。

医学: 抗炎症作用や抗がん作用などの潜在的な治療効果について調査されています。

類似化合物との比較

Similar Compounds

Methyl 2,5-dihydroxybenzoate: Similar structure but with hydroxyl groups at the 2 and 5 positions.

Methyl 3,4-dihydroxybenzoate: Hydroxyl groups at the 3 and 4 positions.

Methyl 2,3-dihydroxybenzoate: Hydroxyl groups at the 2 and 3 positions

Uniqueness

Methyl 2,6-dihydroxybenzoate is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. The 2,6-dihydroxy configuration allows for specific interactions and reactions that are distinct from other isomers .

特性

IUPAC Name |

methyl 2,6-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQZCKUNZVMBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334174 | |

| Record name | Methyl 2,6-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-45-0 | |

| Record name | Benzoic acid, 2,6-dihydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,6-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,6-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain Methyl 2,6-dihydroxybenzoate?

A1: Methyl 2,6-dihydroxybenzoate can be synthesized through several routes. One approach uses 2,6-dihydroxybenzoic acid as the starting material, reacting it with absolute methanol in the presence of a strong acid catalyst like sulfuric acid or BF3·Et2O []. Another method involves the thermal condensation of methyl 2,6-dihydroxybenzoate with various phenolic compounds like hydroquinone, catechol, and pyrogallol, yielding naturally occurring xanthones [].

Q2: Can you describe the crystal structure of Methyl 2,6-dihydroxybenzoate?

A2: In the crystal structure of Methyl 2,6-dihydroxybenzoate, the nitro group lies almost in the same plane as the benzene ring to which it's attached, indicating conjugation with the ring's π-electron system []. The methoxy group of the ester functionality adopts a cis configuration concerning the adjacent nitrohydroxyl group. The crystal lattice is stabilized by both intramolecular and intermolecular hydrogen bonds. Specifically, the ortho-nitrohydroxyl group forms an intramolecular hydrogen bond with the nitro group, and the para-nitrohydroxyl group forms an intramolecular hydrogen bond with the ester carbonyl group. Intermolecular hydrogen bonding also occurs between the ortho-nitrohydroxyl of one molecule and the oxygen atom of the para-nitrohydroxyl group of another [].

Q3: Has Methyl 2,6-dihydroxybenzoate been used in the synthesis of other compounds?

A3: Yes, Methyl 2,6-dihydroxybenzoate serves as a valuable building block in organic synthesis. For instance, it is used as a starting material in the synthesis of lunularic acid, a natural polyketide, through a six-step process that involves a key hydroboration/palladium-catalyzed cross-coupling reaction []. Additionally, it acts as a precursor in the multi-step synthesis of Bispyribac-sodium, a herbicide, where it is first converted to Methyl 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoate and subsequently to 2,6-bis(4,6-dimeth-oxypyrimidin-2-yloxy)benzoic acid [].

Q4: Are there any studies on the fluorescence properties of Methyl 2,6-dihydroxybenzoate?

A4: While the provided abstracts don't offer detailed insights into specific fluorescence properties, one study mentions "Multiple fluorescences" concerning Methyl 2,6-dihydroxybenzoate and methyl salicylate []. This suggests the compound might exhibit interesting fluorescence behavior warranting further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,5-Tris[(3-methylphenyl)phenylamino]benzene](/img/structure/B161342.png)